4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-benzothiophene-2-carboxylic acid with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl}benzenesulfonamide: A related compound with similar structural features.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Another compound with a benzothiophene core and sulfonyl group.
Uniqueness
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClNO4S2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)sulfonylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO4S2/c1-24-12-5-7-13(8-6-12)26(22,23)10-9-20-18(21)17-11-14-15(19)3-2-4-16(14)25-17/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
AFTMZPUQBVFZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
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